2-Mercapto-2-methylpentan-1-OL

Description

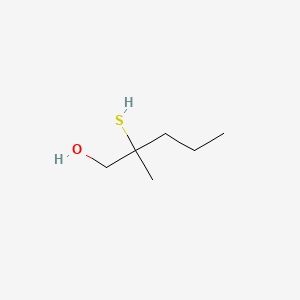

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-sulfanylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-3-4-6(2,8)5-7/h7-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWFJTAZFAREIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00888264 | |

| Record name | 1-Pentanol, 2-mercapto-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; pungent mercaptan aroma | |

| Record name | (+\/-)2-Mercapto-2-methylpentan-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

57.00 to 59.00 °C. @ 0.60 mm Hg | |

| Record name | 2-Mercapto-2-methyl-1-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |

| Record name | 2-Mercapto-2-methyl-1-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (+\/-)2-Mercapto-2-methylpentan-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.974 (20º) | |

| Record name | (+\/-)2-Mercapto-2-methylpentan-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

258823-39-1 | |

| Record name | 2-Mercapto-2-methyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=258823-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercapto-2-methylpentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258823391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, 2-mercapto-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanol, 2-mercapto-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-2-methyl-pentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 258823-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTO-2-METHYLPENTAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600J834MPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Mercapto-2-methyl-1-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Precursor Chemistry of 2 Mercapto 2 Methylpentan 1 Ol

Diverse Synthetic Pathways and Strategies

A common strategy for the synthesis of mercaptoalcohols involves the use of a protected thiol group, such as an acetylthio group, which can be deprotected in the final step. This approach is particularly useful in multi-step syntheses where a free thiol might interfere with other reagents. The synthesis of the related isomer, 3-mercapto-2-methylpentan-1-ol, provides a well-documented example of this methodology, which involves the reduction of an acetylthio aldehyde intermediate. researchgate.net

The synthesis of 3-mercapto-2-methylpentan-1-ol has been achieved through a two-step process starting from 2-methyl-2-pentenal. researchgate.net The first step is a Michael addition of thioacetic acid to the α,β-unsaturated aldehyde. This reaction forms the intermediate 3-acetylthio-2-methylpentanal.

The subsequent step involves the reduction of the aldehyde group to a primary alcohol. researchgate.net Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. researchgate.net The final step is the hydrolysis of the acetylthio group to yield the free thiol. This reduction pathway is summarized in the table below.

| Step | Reactant | Reagent | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Methyl-2-pentenal | Thioacetic Acid | 3-Acetylthio-2-methylpentanal | researchgate.net |

| 2 | 3-Acetylthio-2-methylpentanal | Lithium Aluminum Hydride (LiAlH₄) | 3-Mercapto-2-methylpentan-1-ol | researchgate.net |

An alternative pathway to 3-mercapto-2-methylpentan-1-ol involves the direct reduction of 3-mercapto-2-methylpentanal (B1581756). nih.govresearchgate.net In this approach, hydrogen sulfide (B99878) is added across the double bond of 2-methyl-2-pentenal, which is formed from the aldol (B89426) condensation of propanal. researchgate.net The resulting 3-mercapto-2-methylpentanal is then reduced to the corresponding alcohol. nih.govresearchgate.net

Common reducing agents for converting aldehydes to alcohols, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can be used for this step. chemguide.co.uklibretexts.org The choice of reagent can depend on the presence of other functional groups in the molecule. libretexts.org

The thiol-ene reaction is a powerful and versatile method for forming carbon-sulfur bonds and is considered a "click chemistry" reaction due to its high efficiency and selectivity. wikipedia.orgchem-station.com This reaction involves the addition of a thiol to an alkene (an "ene") and can proceed through either a radical or a Michael-addition mechanism. wikipedia.org

The radical-based thiol-ene addition is typically initiated by light, heat, or a radical initiator and results in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.org This high regioselectivity is a key advantage of this method. nih.gov For the synthesis of mercaptoalcohols, this could involve the addition of a thiol to an unsaturated alcohol. The reaction is generally rapid and high-yielding. wikipedia.org

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Can proceed via free-radical or Michael addition pathways. | wikipedia.org |

| Initiation (Radical) | Initiated by light (photochemical), heat, or radical initiators. | wikipedia.orgchem-station.com |

| Regioselectivity | Typically results in anti-Markovnikov addition. | wikipedia.org |

| Advantages | High yield, high rate, stereoselective, and good functional group tolerance. | wikipedia.orgchem-station.com |

Alkylation and substitution reactions provide another route to C-S bond formation. These methods typically involve the reaction of a sulfur-containing nucleophile, such as a thiolate, with an electrophilic carbon atom bearing a suitable leaving group.

For the synthesis of a tertiary mercaptan like 2-mercapto-2-methylpentan-1-ol, a potential strategy would involve the S-alkylation of a thiolate source with a tertiary alkyl halide. However, elimination reactions can be a significant competing pathway with tertiary substrates. An alternative approach involves the reaction of an organometallic reagent with a sulfur-containing electrophile.

Another relevant method is the reductive opening of a thiirane (B1199164) (episulfide) ring. This approach has been used to synthesize 2-mercapto-4-heptanol, where a 1,2-epithio-4-heptanol intermediate is reduced with lithium aluminum hydride to yield the target mercaptoalcohol. researchgate.net

Reductive Methodologies Utilizing Acetylthio Intermediates

Stereoselective and Enantioselective Synthesis

Since the C2 carbon in this compound is a chiral center, controlling the stereochemistry is a key aspect of its synthesis. Stereoselective and enantioselective methods aim to produce a single enantiomer or a significant excess of one enantiomer over the other.

Common strategies for achieving stereoselectivity in the synthesis of chiral alcohols include:

Use of Chiral Catalysts : Asymmetric reduction of a prochiral ketone precursor using a chiral catalyst can yield an enantiomerically enriched alcohol. encyclopedia.pub

Biocatalysis : Enzymes, such as alcohol dehydrogenases, can exhibit high enantioselectivity in the reduction of ketones to alcohols. nih.govnih.gov These biocatalytic methods are often performed under mild conditions.

Chiral Pool Synthesis : Starting from a readily available enantiopure natural product, such as an amino acid or a sugar, that already contains one or more of the desired stereocenters. ethz.ch

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which the auxiliary is removed. ethz.ch

Kinetic Resolution : A racemic mixture of an intermediate can be resolved by reacting it with a chiral reagent or catalyst that selectively reacts with one enantiomer faster than the other. encyclopedia.pub

The choice of method depends on factors such as the structure of the target molecule, the availability of catalysts and reagents, and the desired level of enantiomeric purity. encyclopedia.pubethz.ch

Chiral Auxiliary-Mediated Diastereoselective Synthesis

Asymmetric synthesis using chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org After the desired chiral center has been established, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of compounds with structures similar to this compound, a highly diastereoselective aldol reaction is a key step. lookchem.comresearchgate.net In this approach, a precursor molecule is covalently attached to a chiral auxiliary, such as an oxazolidinone derivative (popularized by Evans) or a pseudoephedrine-based auxiliary. wikipedia.orgresearchgate.net The presence of the bulky, stereochemically defined auxiliary effectively blocks one face of the resulting enolate intermediate. This steric hindrance forces an incoming electrophile to attack from the less hindered face, thereby creating the new stereocenter with a high degree of predictability. wikipedia.org This methodology is capable of achieving high diastereomeric ratios, often exceeding 95:5, which translates to high enantiomeric excess in the final product after the auxiliary is cleaved.

| Chiral Auxiliary Type | Example | Typical Application | Key Feature |

|---|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Diastereoselective Aldol Additions, Alkylations | Forms a rigid chelated transition state with metal enolates, providing excellent facial selectivity. wikipedia.org |

| Pseudoephedrine | (1R,2R)-(−)-Pseudoephedrine | Asymmetric Alkylation of Glycinates | Forms a stable chelate that directs alkylation; the auxiliary is easily cleaved. wikipedia.org |

| Camphorsultam | Oppolzer's Sultam | Diels-Alder Reactions, Michael Additions | Highly crystalline derivatives aid in purification by recrystallization. wikipedia.org |

| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of Chiral Amines | Directs addition to imines and is readily cleaved under mild acidic conditions. osi.lv |

Enantiocontrol through Chiral Precursors (e.g., Chiral Epoxides)

An alternative to using chiral auxiliaries is to begin the synthesis with a starting material that is already enantiomerically pure. This strategy, known as the "chiral pool" approach, transfers the existing chirality of the precursor to the final product. A documented synthetic pathway to this compound proceeds through key epoxide and thiirane intermediates. google.com

The synthesis starts with the epoxidation of an achiral allylic alcohol, trans-2-methyl-2-penten-1-ol, to form trans-2,3-epoxy-2-methyl-pentan-1-ol. google.com To achieve enantiocontrol, this step can be replaced with an asymmetric epoxidation method, such as the Sharpless epoxidation. This reaction uses a titanium tetraisopropoxide catalyst in the presence of a chiral ligand, diethyl tartrate (DET), to deliver the oxygen atom to a specific face of the double bond, producing a chiral epoxide with high enantiomeric excess.

This enantiomerically enriched epoxide can then be converted into the corresponding chiral thiirane (2,3-epithio-2-methyl-pentan-1-ol) by reacting it with a sulfur source like thiourea (B124793). google.com The final step is the reductive opening of the thiirane ring with a reducing agent, which yields the enantiomerically pure this compound. google.com

| Step | Precursor | Reaction | Product | Method of Enantiocontrol |

|---|---|---|---|---|

| 1 | trans-2-Methyl-2-penten-1-ol | Asymmetric Epoxidation | Chiral trans-2,3-Epoxy-2-methyl-pentan-1-ol | Use of a chiral catalyst (e.g., Sharpless reagent) to create a stereodefined epoxide. mdpi.com |

| 2 | Chiral Epoxide | Thiirane Formation | Chiral 2,3-Epithio-2-methyl-pentan-1-ol | Stereospecific reaction with a sulfur nucleophile (e.g., thiourea). google.com |

| 3 | Chiral Thiirane | Reductive Ring Opening | Enantiopure this compound | Stereospecific reduction preserves the chirality established in the first step. google.com |

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of each step in the synthetic sequence. Key parameters that are typically adjusted include the choice of reagents, solvents, reaction temperature, and duration. scielo.br

For the synthesis involving the epoxide and thiirane intermediates, several steps are critical for optimization: google.com

Epoxidation: The choice of oxidizing agent (e.g., m-chloroperbenzoic acid) and solvent can influence reaction rate and the formation of byproducts. google.com

Thiirane Formation: The reaction between the epoxide and thiourea must be driven to completion to avoid mixtures of starting material and product, which can be difficult to separate.

Reductive Opening: This is a crucial step where optimization can significantly impact the final yield. The choice of reducing agent (e.g., sodium bis(2-methoxyethoxy)aluminum dihydride), solvent, and temperature must be carefully selected to ensure efficient cleavage of the C-S bond without causing undesired side reactions. google.com A common side reaction for thiols is their oxidation to disulfides, which can be minimized by performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using a careful workup procedure. libretexts.org

| Reaction Parameter | Variable | Potential Impact on Yield and Purity |

|---|---|---|

| Reducing Agent | LiAlH₄, NaBH₄, Red-Al | Affects reaction rate, selectivity, and potential for over-reduction or side reactions. |

| Solvent | Diethyl ether, Tetrahydrofuran (THF) | Influences reagent solubility and reaction kinetics. Acetonitrile has been shown to be a "greener" and effective solvent in related syntheses. chemrxiv.org |

| Temperature | 0 °C to Room Temperature | Controls reaction rate; lower temperatures can minimize side reactions and improve selectivity. |

| Reaction Time | 4 to 20 hours | Ensuring complete conversion without allowing for product degradation or byproduct formation. Optimized conditions can reduce time significantly. scielo.br |

| Atmosphere | Air vs. Inert (N₂, Ar) | An inert atmosphere prevents the oxidation of the thiol product to disulfides. libretexts.org |

Integration of Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. This involves using less hazardous materials, improving atom economy, increasing energy efficiency, and minimizing waste.

Electroorganic synthesis utilizes electricity to drive chemical reactions, offering a sustainable alternative to conventional stoichiometric reagents. organic-chemistry.org By replacing chemical oxidants or reductants with electrons, this technique can significantly reduce chemical waste. While a direct electrosynthesis of this compound has not been extensively detailed, related transformations demonstrate its potential. For instance, thiazolium-precatalyzed electrochemical methods have been developed for the synthesis of thioesters from aldehydes and thiols, circumventing the need for chemical oxidants. organic-chemistry.org A conceptually similar electro-reductive approach could potentially be applied to the cleavage of a precursor's C-S or C-O bond, providing a greener route to the target thiol.

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while generating less waste.

Catalytic Reduction: Instead of using stoichiometric metal hydride reagents like LiAlH₄ or Red-Al, which produce significant amounts of metal salt waste, catalytic hydrogenation presents a greener alternative. Using molecular hydrogen (H₂) with a heterogeneous catalyst (e.g., Palladium on carbon, Pd/C) for reduction steps would have a much higher atom economy.

Benign Solvents and Catalysts: The synthesis of related sulfur compounds has been achieved using base catalysts like piperidine (B6355638) in Michael addition reactions. acs.orgacs.org Research into replacing such catalysts with recyclable or solid-supported versions enhances sustainability. Furthermore, developing synthetic routes that can be performed in environmentally benign solvents, such as water or bio-based solvents, instead of volatile organic compounds, is a key goal. researchgate.net

Derivatization Strategies for Functionalization and Analog Generation

The presence of two reactive functional groups—a tertiary thiol (-SH) and a primary alcohol (-OH)—makes this compound a versatile platform for generating a library of chemical analogs. Derivatization allows for the systematic modification of the molecule's physical and chemical properties.

The thiol group is a potent nucleophile, especially after deprotonation to the thiolate anion. wikipedia.org It can undergo a variety of transformations. The primary alcohol offers a second site for functionalization through reactions common to alcohols.

| Reacting Group | Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Thiol (-SH) | S-Alkylation | Base, Alkyl Halide (R-X) | Thioether / Sulfide (-S-R) libretexts.org |

| Thiol (-SH) | Thioesterification | Acyl Chloride (RCOCl) or Carboxylic Acid + Coupling Agent | Thioester (-S-COR) organic-chemistry.org |

| Thiol (-SH) | Oxidation (mild) | Iodine (I₂) or Air | Disulfide (-S-S-) chemistrysteps.com |

| Alcohol (-OH) | Esterification | Carboxylic Acid (RCOOH) + Acid Catalyst | Ester (-O-COR) |

| Alcohol (-OH) | Etherification | Base, Alkyl Halide (R-X) (Williamson Synthesis) | Ether (-O-R) |

Advanced Chemical Reactivity and Transformation Mechanisms

Reactivity Profiles of Thiol (-SH) Functionality

The thiol, or sulfhydryl, group is the sulfur analog of an alcohol's hydroxyl group and exhibits distinct chemical properties, including higher acidity and greater nucleophilicity. chemistrysteps.comlibretexts.org

Thiols are more acidic than their alcohol counterparts, readily forming thiolate anions (RS⁻) in the presence of a base. chemistrysteps.com These thiolate ions are excellent nucleophiles due to the large size and polarizability of the sulfur atom, which makes its electron pairs more available for bonding. chemistrysteps.comlibretexts.org This high nucleophilicity drives reactions with electrophiles, such as alkyl halides, in Sₙ2 displacement reactions. libretexts.org

This reaction, known as alkylation, results in the formation of a thioether (sulfide). The general mechanism involves the thiolate anion attacking the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.org Thiolates are such effective nucleophiles that they can react with primary and even secondary alkyl halides with minimal competing elimination reactions. chemistrysteps.com

Table 1: General Alkylation Reaction of 2-Mercapto-2-methylpentan-1-ol

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Base (e.g., NaOH), Alkyl Halide (R'-X) | 2-(Alkylthio)-2-methylpentan-1-ol (Thioether) | Sₙ2 Nucleophilic Substitution |

The sulfur atom in the thiol group can exist in various oxidation states, ranging from -2 in thiols to +6 in sulfonic acids, making its redox chemistry particularly rich. libretexts.org Unlike alcohols, where oxidation typically affects the carbon atom, the oxidation of thiols primarily involves the sulfur atom. libretexts.orgbritannica.com

Under mild oxidizing conditions, thiols undergo a characteristic coupling reaction to form disulfides (R-S-S-R). britannica.com Reagents such as iodine (I₂) or bromine (Br₂) can facilitate this transformation. libretexts.orgwikipedia.org This reaction involves the formation of a sulfur-sulfur bond, linking two molecules of the parent thiol. The process is reversible; disulfides can be readily reduced back to their corresponding thiols using reducing agents like zinc and acid. libretexts.org This thiol-disulfide interconversion is a fundamental aspect of sulfur chemistry. libretexts.orglibretexts.org For this compound, this oxidation would yield bis(1-hydroxy-2-methylpentan-2-yl) disulfide. A similar reaction is observed for the related compound 3-Mercapto-2-methylpenta-1-ol, which oxidizes to form bis(1-hydroxy-2-methylpentan-3-yl) disulfide.

Table 2: Mild Oxidation of this compound

| Reactant | Oxidizing Agent (Mild) | Product | Key Bond Formed |

|---|---|---|---|

| This compound (2 molecules) | I₂ or Br₂ | bis(1-hydroxy-2-methylpentan-2-yl) disulfide | Sulfur-Sulfur (S-S) |

The use of stronger oxidizing agents can elevate the sulfur atom to higher oxidation states. britannica.com Vigorous reagents like hydrogen peroxide or sodium hypochlorite (B82951) can oxidize thiols to sulfonic acids (RSO₃H). wikipedia.org The oxidation can also proceed stepwise. For instance, the oxidation of a sulfide (B99878) (thioether) can first yield a sulfoxide (B87167) and then, upon further oxidation, a sulfone. libretexts.org This demonstrates the capacity of the sulfur atom in the thiol functional group to access a wide range of oxidation levels.

Table 3: Oxidation States of Sulfur in Thiol Derivatives

| Compound Type | General Formula | Sulfur Oxidation State |

|---|---|---|

| Thiol | R-SH | -2 |

| Disulfide | R-S-S-R | -1 |

| Sulfonic Acid | R-SO₃H | +6 |

Redox Chemistry of the Thiol Group

Reactivity Profiles of Hydroxyl (-OH) Functionality

This compound possesses a primary hydroxyl group (-CH₂OH). The C-O and O-H bonds of this group are polarized due to the high electronegativity of oxygen, rendering the carbon and hydrogen atoms electrophilic and the oxygen atom nucleophilic. msu.edu

The hydroxyl group is a key site for substitution reactions, most notably esterification and etherification. msu.edu

Esterification is the reaction of an alcohol with a carboxylic acid (or its derivative, like an acid chloride or anhydride) in the presence of an acid catalyst to form an ester. youtube.com This reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid. For this compound, reacting with a carboxylic acid (R'COOH) would produce 2-mercapto-2-methylpentyl acetate.

Etherification can be achieved through methods like the Williamson ether synthesis. msu.edu This Sₙ2 reaction involves deprotonating the alcohol to form a potent nucleophile, the alkoxide ion, which then displaces a halide from a primary alkyl halide to form an ether (R-O-R'). msu.edu

Table 4: Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Carboxylic Acid (R'COOH), Acid Catalyst (e.g., H₂SO₄) | 2-mercapto-2-methylpentyl ester |

| Etherification (Williamson Synthesis) | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (R'-X) | 1-Alkoxy-2-mercapto-2-methylpentane (Ether) |

Oxidation Reactions of the Alcohol Moiety

The primary alcohol group in this compound is susceptible to oxidation. The outcome of the oxidation is highly dependent on the chosen oxidizing agent. wikipedia.org Mild oxidizing agents can selectively convert the primary alcohol to an aldehyde, whereas stronger agents can lead to the formation of a carboxylic acid. wikipedia.orgmsu.edu

It is crucial to consider the reactivity of the adjacent tertiary thiol group, which is also prone to oxidation, typically yielding disulfides or further oxidized sulfur species like sulfinic or sulfonic acids. chemistrysteps.com This creates a competitive reaction environment where selectivity is key. Reagents like pyridinium (B92312) chlorochromate (PCC) are often used for the controlled oxidation of primary alcohols to aldehydes, potentially minimizing concurrent oxidation of the thiol. msu.edu Conversely, strong oxidants like potassium permanganate (B83412) or chromic acid would likely oxidize both the alcohol and the thiol functionalities. chemistrysteps.comsiue.edu

Table 1: Plausible Products from Oxidation of the Alcohol Moiety

| Oxidizing Agent | Plausible Product(s) | Functional Group Transformation |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-Mercapto-2-methylpentanal | Alcohol → Aldehyde |

| Potassium Permanganate (KMnO₄) | 2-Mercapto-2-methylpentanoic acid; Disulfides | Alcohol → Carboxylic Acid; Thiol → Disulfide |

| Chromic Acid (H₂CrO₄) | 2-Mercapto-2-methylpentanoic acid; Disulfides | Alcohol → Carboxylic Acid; Thiol → Disulfide |

This table presents theoretically plausible products based on general principles of organic chemistry, as specific experimental data for this compound is limited.

Intermolecular and Intramolecular Reactions Involving Both Functionalities

The presence of both a nucleophilic thiol and a hydroxyl group within the same molecule allows for a variety of reactions where both groups participate, leading to the formation of cyclic or polymeric structures.

Intramolecular reactions of this compound can lead to the formation of sulfur-containing heterocyclic compounds. Acid-catalyzed intramolecular dehydration, for instance, could theoretically result in the formation of a five-membered tetrahydrothiophene (B86538) ring. This type of reaction involves the protonation of the hydroxyl group, followed by nucleophilic attack by the sulfur atom and subsequent loss of a water molecule. The specific stereochemistry and yield of such a reaction would depend heavily on the reaction conditions.

Another potential pathway involves reaction with carbonyl compounds like aldehydes or ketones. In the presence of an acid catalyst, the thiol and alcohol can react with a carbonyl to form a cyclic thioacetal or hemithioacetal ether derivative.

This compound can act as a bifunctional monomer in condensation polymerization reactions. britannica.com In this type of polymerization, monomers join together with the loss of a small molecule, such as water. studymind.co.ukyoutube.com For example, under conditions favoring intermolecular dehydration, the alcohol group of one molecule can react with the thiol group of another, leading to the formation of a polythioether. Alternatively, if reacted with a dicarboxylic acid, it could form a polyester (B1180765) with pendant thiol groups. These polymerization processes generally require heat and may result in polymers with relatively low molecular weights. libretexts.org

Table 2: Potential Polymerization Reactions

| Reaction Type | Co-monomer | Resulting Polymer Type | Linkage Formed |

|---|---|---|---|

| Self-condensation | None | Polythioether | C-S-C |

| Condensation | Dicarboxylic Acid | Polyester | Ester (-COO-) |

| Condensation | Diisocyanate | Polythiourethane | Thiourethane (-S-CO-NH-) |

This table outlines theoretical polymerization pathways.

Mechanistic Elucidation of Key Transformations

While specific mechanistic studies on this compound are not extensively documented, the principles of physical organic chemistry allow for the postulation and investigation of its reaction pathways.

Understanding the competition between different reaction pathways, such as the oxidation of the alcohol versus the thiol, requires kinetic and thermodynamic analysis. A kinetic study would measure the rate of reaction for each functional group under various conditions (e.g., temperature, catalyst, oxidant concentration) to determine which product is formed faster (the kinetic product). wikipedia.orglibretexts.org A thermodynamic study would analyze the relative stability of the potential products to identify the most stable outcome (the thermodynamic product). wikipedia.org

For instance, in a competitive oxidation, the reaction could be under kinetic control at lower temperatures, favoring the faster-forming product, while at higher temperatures, it might be under thermodynamic control, allowing the system to reach equilibrium and favor the most stable product. wikipedia.org Such studies for similar mercaptoalcohols have involved techniques like spectrophotometry to monitor reaction progress and determine rate laws and activation energies. researchgate.netresearchgate.net

Elucidating the precise mechanism of transformations like heterocycle formation involves identifying key intermediates and analyzing the structure of the transition state. Spectroscopic methods such as NMR and IR, often at low temperatures, can be employed to detect and characterize transient intermediates.

For a proposed intramolecular cyclization, computational chemistry and Density Functional Theory (DFT) calculations could be used to model the reaction pathway. wikipedia.org This allows for the calculation of the energies of potential transition states (e.g., for concerted versus stepwise mechanisms) and intermediates. nih.gov Isotopic labeling studies, where deuterium (B1214612) is substituted for a specific hydrogen, can also provide insight into bond-breaking and bond-forming steps in the rate-determining stage of the reaction, further clarifying the mechanism.

Sophisticated Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products and Derivatives

Spectroscopic methods provide a detailed view into the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation. For a definitive structural confirmation of 2-Mercapto-2-methylpentan-1-ol and its derivatives, a combination of techniques is typically employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While one-dimensional (1D) NMR provides initial information, multi-dimensional (2D) NMR experiments are often necessary for unambiguous structural assignment, especially for complex molecules or isomeric mixtures. nih.gov

For this compound, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental. A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of adjacent proton networks within the molecule. For instance, the protons of the ethyl group could be identified through their correlation with the methylene (B1212753) protons.

HSQC provides correlations between protons and directly attached carbon atoms (¹H-¹³C). This would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s).

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and multiplicities.

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~1.5-2.5 | Singlet (broad) | 1H |

| -SH | ~1.3-1.7 | Singlet | 1H |

| -CH₂- (C1) | ~3.5 | Singlet | 2H |

| -CH₃ (C2) | ~1.3 | Singlet | 3H |

| -CH₂- (C3) | ~1.5 | Multiplet | 2H |

| -CH₂- (C4) | ~1.4 | Multiplet | 2H |

| -CH₃ (C5) | ~0.9 | Triplet | 3H |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass measurement, HRMS can confirm the molecular formula of this compound and its reaction products, distinguishing them from other compounds with the same nominal mass.

In the context of reaction monitoring, HRMS can be used to track the consumption of reactants and the formation of products over time. This provides valuable kinetic information and helps in optimizing reaction conditions. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For this compound, characteristic fragments would be expected from the loss of the thiol group (-SH), the hydroxyl group (-OH), or cleavage of the carbon chain.

A table of expected accurate masses for this compound and a potential oxidation product is provided below.

| Compound | Molecular Formula | Calculated Accurate Mass (m/z) |

| This compound | C₆H₁₄OS | 134.0765 |

| Bis(1-hydroxy-2-methylpentan-2-yl) disulfide | C₁₂H₂₆O₂S₂ | 266.1374 |

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.gov These techniques are based on the principle that molecular bonds vibrate at specific frequencies. uni-siegen.de By measuring the absorption or scattering of light at these frequencies, one can deduce the presence of characteristic functional groups. nih.gov

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the S-H stretch of the thiol, and the C-H stretches of the alkyl chain. Monitoring the disappearance of the S-H stretch, for example, could indicate the progress of an oxidation reaction forming a disulfide.

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric bonds that are weak absorbers in the IR. nih.gov The S-S bond of a disulfide, for instance, would give a characteristic Raman signal.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200-3600 (broad) | IR |

| S-H | Stretching | 2550-2600 (weak) | IR, Raman |

| C-H | Stretching | 2850-3000 | IR, Raman |

| C-O | Stretching | 1000-1260 | IR |

| C-S | Stretching | 600-700 | IR, Raman |

Chromatographic and Separative Methodologies for Complex Reaction Mixtures

Following a chemical synthesis, the desired product is often present in a mixture with unreacted starting materials, byproducts, and catalysts. Chromatographic techniques are essential for separating these components to isolate the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of each component. The area under each peak in the chromatogram is proportional to the amount of that compound present, enabling the determination of the purity of the this compound sample.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for a wide range of compounds, including those that are not volatile enough for GC analysis. In HPLC, the separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.

For the analysis of a reaction mixture containing this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. By coupling the HPLC system to a suitable detector, such as a UV-Vis or mass spectrometer, the separation and quantification of the components in the reaction mixture can be achieved.

X-ray Crystallography of Derivatives and Co-crystals

An extensive review of scientific literature and crystallographic databases reveals a notable absence of published research detailing the X-ray crystallography of derivatives or co-crystals of this compound. Single-crystal X-ray diffraction is a definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

The formation of derivatives or co-crystals is a common strategy in pharmaceutical and materials science to modify the physicochemical properties of a substance, such as solubility, stability, and bioavailability. The characterization of these new solid forms by X-ray crystallography is a fundamental step in their development.

Despite the relevance of such studies, no crystallographic data, including unit cell parameters, space group information, or detailed structural analyses for any derivative or co-crystal of this compound, are currently available in the public domain. Consequently, a detailed discussion and presentation of research findings, including data tables on their crystal structures, is not possible at this time. Further research in this area would be necessary to provide such insights.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical (QM) Studies on Molecular Structure and Electronic Properties

Quantum mechanical methods are foundational in computational chemistry, used to solve the Schrödinger equation (or its approximations) for a given molecule. These studies yield detailed information about the molecule's geometry, stability, and the distribution of its electrons.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for geometry optimization.

To determine the most stable three-dimensional arrangement of atoms (the ground state geometry) for 2-Mercapto-2-methylpentan-1-ol, a DFT calculation would be performed. This typically involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. Common choices include the B3LYP functional with a 6-31G(d,p) basis set. mdpi.com The calculation iteratively adjusts the positions of the atoms until the configuration with the minimum energy is found.

From such an optimization, precise values for bond lengths, bond angles, and dihedral angles that define the molecule's shape can be obtained. Intramolecular interactions, such as potential hydrogen bonding between the thiol (-SH) group's hydrogen and the alcohol (-OH) group's oxygen, can be identified and characterized.

Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation. (Note: These values are illustrative examples of typical outputs from DFT calculations and are not from a published study on this specific molecule.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.85 Å |

| Bond Length | S-H | 1.35 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | C-S-H | 96.5° |

| Bond Angle | C-C-O | 112.0° |

| Dihedral Angle | H-S-C-C | 60.5° |

| Dihedral Angle | S-C-C-O | -58.9° |

Ab Initio Methods for Electronic Structure and Bonding Analysis

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. wayne.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of electronic structure, albeit often at a higher computational cost than DFT.

An ab initio analysis of this compound would reveal fundamental electronic properties. Key outputs include the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more easily excitable and more reactive.

Furthermore, these calculations can determine the distribution of electron density across the molecule, often quantified through methods like Mulliken population analysis. This reveals the partial charges on each atom, highlighting the polar nature of the C-S, S-H, C-O, and O-H bonds and identifying sites susceptible to nucleophilic or electrophilic attack.

Interactive Table 2: Hypothetical Electronic Properties of this compound from an Ab Initio Calculation. (Note: These values are illustrative examples.)

| Property | Value |

|---|---|

| HOMO Energy | -8.9 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 10.1 eV |

| Mulliken Charge on Sulfur (S) | -0.08 e |

| Mulliken Charge on Oxygen (O) | -0.65 e |

| Dipole Moment | 2.10 Debye |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and dynamic behavior over time. MD simulations model the atoms as balls and the bonds as springs, solving Newton's equations of motion for the system. This allows for the exploration of different molecular conformations and interactions with surrounding molecules, such as solvents or surfaces.

Solvation Effects on Molecular Conformation

The shape and behavior of a molecule can change significantly when it is dissolved in a solvent. researchgate.net MD simulations are ideal for studying these solvation effects. In a typical simulation, a single molecule of this compound would be placed in a box filled with solvent molecules (e.g., water or ethanol). The simulation then tracks the interactions—such as hydrogen bonds—between the solute and solvent over time.

These simulations can reveal how the solvent influences the conformational preferences of the molecule. For instance, in a polar solvent like water, the solvent molecules can form hydrogen bonds with both the thiol and alcohol groups. This can stabilize certain rotational isomers (rotamers) over others and can disrupt or promote intramolecular hydrogen bonding, thereby altering the molecule's average shape compared to its state in a vacuum or a non-polar solvent. cdnsciencepub.comnih.gov The self-association of alcohol solvents can lead to the formation of aggregates that create a more polar environment than expected from the monomeric alcohol alone. nih.govrsc.org

Interactive Table 3: Hypothetical Conformational Change of a Key Dihedral Angle in this compound in Different Environments. (Note: These values are illustrative.)

| Environment | Average Dihedral Angle (S-C-C-O) | Predominant Conformation |

|---|---|---|

| Vacuum (Gas Phase) | -65° | Gauche |

| Water (Explicit Solvent) | -175° | Anti |

| Hexane (Non-polar Solvent) | -70° | Gauche |

Adsorption Behavior and Surface Interactions

The thiol group is well-known for its ability to bind to metal surfaces, forming self-assembled monolayers (SAMs). northwestern.edu MD simulations can model the adsorption of this compound onto a surface, such as gold (Au), copper (Cu), or silica. acs.orgpnas.org

In such a simulation, a surface slab is constructed, and one or more molecules are placed near it. The simulation reveals the dynamics of the adsorption process, showing how the molecule approaches and orients itself on the surface. Key findings include the preferred binding mode (e.g., through the sulfur atom), the adsorption energy (how strongly it binds), and the structure of the resulting molecular layer. acs.orgacs.org For thiol-containing molecules, binding can occur through the surface sulfur atoms, forming a disulfide-like linkage. nih.gov The presence of the hydroxyl group may also influence the orientation and packing of the molecules on the surface due to potential intermolecular hydrogen bonding.

Interactive Table 4: Hypothetical Adsorption Energies of this compound on Different Surfaces. (Note: These values are illustrative.)

| Surface | Binding Group | Calculated Adsorption Energy (kcal/mol) |

|---|---|---|

| Gold (Au, 111) | Thiol (-SH) | -42.5 |

| Copper Sulfide (B99878) (CuS) | Thiol (-SH) | -35.0 |

| Silica (SiO₂) | Alcohol (-OH) | -15.2 |

Computational Modeling of Reaction Pathways and Energetics

Computational methods, particularly DFT, are invaluable for mapping out the mechanisms of chemical reactions. acs.orgmarmara.edu.tr For this compound, one could investigate reactions such as the oxidation of the thiol group to a sulfenic acid or disulfide. nih.govnih.gov

This process involves identifying all relevant species along a proposed reaction coordinate, including reactants, intermediates, transition states, and products. By calculating the energy of each of these structures, an energy profile for the reaction can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy barrier. A lower activation energy implies a faster reaction rate. marquette.edu

For example, studying the reaction of this compound with hydrogen peroxide could elucidate the mechanism of thiol oxidation. nih.govnih.gov Calculations could determine the activation energy, confirming whether the reaction is kinetically feasible, and provide a detailed picture of the bond-breaking and bond-forming processes that occur at the transition state. nih.gov

Interactive Table 5: Hypothetical Energy Profile for the Oxidation of this compound by H₂O₂. (Note: Energies are relative to the reactants and are for illustrative purposes.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Thiol + H₂O₂) | 0.0 |

| Transition State | +15.5 |

| Products (Sulfenic Acid + H₂O) | -45.0 |

Prediction of Reaction Intermediates and Transition States

Computational modeling, particularly quantum chemical calculations, allows for the prediction and characterization of high-energy, transient species such as reaction intermediates and transition states that are often difficult to observe experimentally.

In the context of this compound, computational studies can predict the structure and stability of key intermediates in its various reactions. For instance, in oxidation reactions, which are common for thiols, the initial step often involves the formation of a thiyl radical (RS•) or a sulfenic acid (RSOH). The geometries of these intermediates, including bond lengths and angles involving the sulfur atom, can be precisely calculated.

Transition states, which represent the highest energy point along a reaction coordinate, are crucial for determining the rate of a reaction. For the dimerization of this compound to its corresponding disulfide, computational methods can model the transition state where two thiol molecules interact. The energy barrier associated with this transition state dictates the kinetics of the disulfide formation.

Below is a hypothetical data table illustrating the kind of information that could be obtained from computational studies on a representative reaction of this compound, such as its oxidation by a generic oxidizing agent. The relative energies are typically calculated with respect to the reactants.

Table 1: Calculated Relative Energies for a Hypothetical Oxidation Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Oxidant | 0.0 |

| Transition State 1 | H-abstraction from S-H | +15.2 |

| Intermediate 1 | Thiyl Radical | +5.7 |

| Transition State 2 | Radical Coupling | +8.1 |

Note: The data in this table is illustrative and intended to represent the type of output generated from computational chemistry studies.

Elucidation of Reaction Mechanisms through Computational Approaches

Computational approaches are instrumental in elucidating complex reaction mechanisms by mapping out the entire potential energy surface of a reaction. This allows for the identification of the most energetically favorable pathway, thus revealing the step-by-step mechanism.

For this compound, computational chemistry can be employed to investigate various potential reaction mechanisms, including nucleophilic substitution at the sulfur atom, addition reactions involving the thiol group, and oxidation pathways. Density Functional Theory (DFT) is a widely used computational method for such investigations due to its balance of accuracy and computational cost.

For example, in the formation of this compound, a plausible mechanism could involve the nucleophilic attack of a hydrosulfide ion on a suitable precursor. Computational modeling can be used to compare different potential precursors and reaction pathways to determine the most likely synthetic route. The calculated activation energies for each step of the proposed mechanisms can provide a quantitative measure of the feasibility of the reaction under specific conditions.

The insights gained from these computational investigations are valuable for understanding the fundamental chemistry of this compound and for designing new synthetic routes or predicting its behavior in various chemical environments.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sulfenic acid |

Applications in Advanced Chemical Synthesis and Materials Science

Role in Chiral Auxiliary and Asymmetric Synthesis

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, which aims to selectively produce one of a pair of enantiomers, a critical consideration in the synthesis of pharmaceuticals and other biologically active molecules. sigmaaldrich.com

Design and Synthesis of Chiral Derivatives

There is a lack of specific published research detailing the design and synthesis of chiral derivatives of 2-Mercapto-2-methylpentan-1-ol for use as chiral auxiliaries. The development of a chiral auxiliary typically involves creating a molecule with a well-defined stereogenic center that can effectively bias the stereoselectivity of a subsequent reaction. General methods for creating chiral molecules include using starting materials from the chiral pool (naturally occurring enantiopure compounds), asymmetric synthesis, and optical resolution. tcichemicals.com However, specific methodologies applied to this compound for this purpose are not described in the available literature.

Application in Enantioselective Transformations

Consistent with the lack of information on its chiral derivatives, there are no documented applications of this compound or its derivatives in enantioselective transformations. Such transformations are reactions that preferentially form one enantiomer or diastereomer over another and are fundamental to modern organic synthesis. mdpi.com While many chiral alcohols and sulfur-containing compounds serve as effective auxiliaries or ligands in these processes, specific studies involving this compound have not been reported.

Development as Ligands in Organometallic Catalysis

Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In organometallic catalysis, the design of the ligand is crucial as it can modulate the metal center's electronic and steric properties, thereby influencing the catalyst's activity, selectivity, and stability. mdpi.com

Design of Metal-Ligand Complexes for Specific Catalytic Reactions

A thorough search of the scientific literature did not yield any studies on the design or synthesis of metal-ligand complexes involving this compound for catalytic applications. The presence of both a soft sulfur donor (thiol) and a hard oxygen donor (hydroxyl) in the molecule suggests it could potentially act as a bidentate ligand, but its practical application in forming specific, catalytically active metal complexes has not been documented.

Precursor for Specialty Chemicals and Advanced Materials

While information on its role in the aforementioned areas is scarce, this compound has been identified as a specialty chemical itself, primarily within the flavor and fragrance industry. It is recognized as a powerful aroma compound, having been isolated from raw onions and detected in thermally processed flavors. nih.gov Its sensory properties are highly dependent on concentration, described at low levels as having a pleasant, meaty, and onion-like odor. nih.gov

Beyond its direct use as a flavor and fragrance agent, there is no available research indicating its use as a monomer or precursor for the synthesis of advanced materials such as specialty polymers or functional materials.

Monomer in Polymer Synthesis, e.g., Hydrophilic Silicones

The dual functionality of this compound allows it to act as a versatile monomer in various polymerization reactions. The primary alcohol group can participate in esterification, etherification, and urethane (B1682113) formation, while the thiol group is amenable to thiol-ene "click" chemistry, oxidation to disulfides, and reactions with isocyanates and epoxides. This versatility allows for its incorporation into a diverse range of polymer backbones and for the synthesis of polymers with tailored properties.

One area of significant potential for this compound is in the synthesis of hydrophilic silicones. Conventional silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), are inherently hydrophobic. The incorporation of hydrophilic moieties can significantly enhance their utility in applications requiring improved wettability, biocompatibility, or antifouling properties. Mercapto-functional silicones are valuable intermediates in the synthesis of such modified silicones. silicorex.comgoogle.com The thiol group of this compound could be reacted with vinyl-functional silicones via thiol-ene chemistry to graft the hydrophilic alcohol functionality onto the silicone backbone. nih.gov This approach offers a straightforward method for producing silicones with enhanced hydrophilic character.

The general scheme for such a modification is presented below:

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Vinyl-functional Silicone | This compound | Thiol-ene "click" reaction | Hydrophilic Silicone Copolymer |

Furthermore, mercapto-alcohols like 2-mercaptoethanol (B42355) are known to be utilized in polymerization processes. For instance, vinyl mercaptoethanol has been demonstrated as a reactive monomer for preparing functional homo- and copolymers. rsc.org The hydroxyl groups in the resulting polymers impart polarity. Similarly, this compound could potentially be modified to introduce a polymerizable group, which would then allow its incorporation into various polymer chains, introducing both the thiol and alcohol functionalities for further post-polymerization modifications.

Mercaptans also play a crucial role as chain transfer agents in radical polymerizations, controlling the molecular weight of the resulting polymers. arkema.comyoutube.com Compounds like 2-mercaptoethanol are effective in reducing polymer molecular weights. researchgate.netgoogle.com The tertiary nature of the thiol in this compound suggests it could also function in this capacity, offering control over polymer chain length in various polymerization systems.

Building Block for Functionalized Surfaces and Coatings

The thiol group of this compound provides a strong anchoring point to various metal surfaces, particularly gold, through the formation of self-assembled monolayers (SAMs). This property makes it a promising candidate for the functionalization of surfaces and the development of specialized coatings. The primary alcohol group, oriented away from the surface, can then be used for further chemical modifications or to impart specific surface properties such as hydrophilicity.

The formation of SAMs using mercapto-alcohols like 6-mercapto-1-hexanol (B159029) on gold surfaces is a well-established technique for surface functionalization. nih.gov These SAMs can then be used to covalently immobilize other molecules, such as peptides, by activating the terminal alcohol or carboxyl groups. researchgate.net In a similar fashion, this compound could be used to create SAMs on gold and other noble metal surfaces. The exposed hydroxyl groups would render the surface more hydrophilic and available for subsequent chemical reactions.

The applications of such functionalized surfaces are diverse and include biosensors, biocompatible coatings for medical devices, and platforms for studying cell-surface interactions. The ability to control the surface chemistry at a molecular level is a key advantage of using SAMs.

In the context of coatings, the incorporation of this compound into a polymer matrix can introduce desirable functionalities. For example, the thiol groups can enhance adhesion to metallic substrates. silicorex.com The hydroxyl groups can improve the wettability and anti-fogging properties of the coating. Polyvinyl alcohol, a polymer with a high density of hydroxyl groups, is known for its film-forming and oxygen barrier properties in coating applications. sigmaaldrich.comnih.gov By analogy, incorporating a hydroxyl-functional monomer like this compound could enhance these properties in other polymer systems.

The reactivity of the thiol and alcohol groups also allows for the creation of crosslinked coatings with improved mechanical and chemical resistance. The thiol-ene reaction, for instance, is a highly efficient method for curing coatings under UV light. nih.gov

| Functional Group | Potential Application in Surfaces and Coatings |

| Thiol (-SH) | Anchoring to metal surfaces (e.g., gold) for SAM formation, adhesion promotion to metallic substrates. |

| Alcohol (-OH) | Imparting hydrophilicity, providing sites for further chemical modification, improving wettability. |

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation, the breakdown of a substance by non-living chemical and physical processes, is a critical component of its environmental persistence. For atmospheric pollutants, photolysis, particularly by hydroxyl radicals (OH), and hydrolysis are key mechanisms.

No specific studies on the photolytic degradation of 2-Mercapto-2-methylpentan-1-ol were found. However, research on simpler mercaptans, such as methyl mercaptan (CH₃SH), indicates that reaction with hydroxyl radicals is a primary atmospheric removal process. bohrium.comnih.gov The OH radical typically abstracts a hydrogen atom from the sulfhydryl (-SH) group, initiating a series of oxidation reactions. bohrium.comnih.gov The rate and products of this reaction for this compound would be influenced by its tertiary carbon structure and the presence of a hydroxyl group, but specific kinetic data are not available.

There is no available information specifically detailing the hydrolytic stability or transformation kinetics of this compound. Generally, mercaptans are not readily hydrolyzed under typical environmental pH conditions. However, the presence of other functional groups and environmental factors such as temperature and the presence of catalysts can influence this process. Studies on the catalytic hydrolysis of methyl mercaptan have been conducted in industrial contexts, but these conditions are not directly representative of natural aquatic environments. semanticscholar.orgnih.govrsc.org

Biotic Transformation Mechanisms

Biotic degradation involves the breakdown of substances by living organisms, primarily microorganisms. This is a major pathway for the removal of many organic compounds from soil and water.

Specific microbial degradation pathways for this compound have not been documented. Research on the biodegradation of other volatile organic sulfur compounds indicates that various bacteria and fungi can metabolize them. nih.govcaister.comnih.govoup.com For instance, some microorganisms are known to degrade methanethiol (B179389) and dimethyl sulfide (B99878) under both aerobic and anaerobic conditions. nih.govcaister.com The tertiary structure of this compound may present a greater challenge for microbial enzymes compared to simpler, linear mercaptans, potentially leading to slower degradation rates.

As there are no studies on the microbial degradation of this compound, no environmental metabolites have been identified. Hypothetical metabolites could include the corresponding disulfide, formed through oxidation, or various products resulting from the cleavage of carbon-sulfur bonds and further oxidation of the molecule. However, without experimental data, the identity of any such metabolites remains speculative.

Future Research Directions and Emerging Areas

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of 2-Mercapto-2-methylpentan-1-ol and its derivatives is poised for significant advancement through the adoption of flow chemistry and automated synthesis platforms. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgmdpi.commdpi.com For a compound like this compound, where volatile and odorous sulfur reagents are often used, a closed-loop flow system can minimize operator exposure and environmental release. google.com

Automated synthesis platforms, which combine robotics with data-driven algorithms, can accelerate the discovery and optimization of synthetic routes. nih.govnih.gov By systematically varying reaction parameters such as temperature, residence time, and reagent stoichiometry, these systems can rapidly identify optimal conditions for the synthesis of this compound with higher yield and purity. youtube.com The integration of real-time analytical feedback would allow for the autonomous, efficient development of robust synthetic protocols. youtube.com

| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Approach |

|---|---|---|

| Safety | Higher risk of exposure to volatile sulfur compounds. | Enhanced safety through enclosed, automated systems. |

| Scalability | Challenging due to heat transfer limitations and safety concerns. | Easily scalable by extending operation time or using parallel reactors. |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Efficiency | May suffer from lower yields and require more complex purification. | Improved yields and purity through optimized reaction conditions. rsc.org |

| Optimization | Time-consuming, manual, one-variable-at-a-time optimization. | Rapid, automated, multi-parameter optimization using Design of Experiments (DoE). nih.gov |

Exploration of Novel Catalytic Systems and Methodologies

Future research will likely focus on discovering and implementing novel catalytic systems to synthesize this compound more efficiently and selectively. Advances in transition-metal catalysis, for instance, offer promising avenues for C–S bond formation. rsc.org Catalysts based on palladium, copper, or nickel could enable milder reaction conditions and broader substrate scopes for synthesizing derivatives of this mercapto-alcohol. acs.orgrsc.org The development of catalysts that are resistant to poisoning by sulfur compounds remains a key challenge in this area. rsc.org

Biocatalysis presents another exciting frontier. Enzymes, such as ketoreductases or alcohol dehydrogenases, could be employed for the stereoselective synthesis of specific enantiomers of this compound. nih.gov Given that chirality is often crucial in flavor perception and biological activity, access to enantiomerically pure forms of the compound is highly desirable. nih.govwiley.com The use of enzymes operates under mild, environmentally benign conditions, aligning with the principles of green chemistry. nih.gov

| Catalytic System | Potential Advantages | Key Research Challenges |

|---|---|---|

| Transition-Metal Catalysis (e.g., Pd, Cu, Ni) | High efficiency, mild reaction conditions, broad functional group tolerance. rsc.org | Catalyst poisoning by sulfur, cost of precious metals. rsc.org |

| Organocatalysis | Metal-free, lower toxicity, potential for asymmetric synthesis. | Lower turnover numbers compared to metal catalysts, catalyst loading. |

| Biocatalysis (Enzymes) | High enantioselectivity, green reaction conditions (aqueous media, ambient temp.). nih.govnih.gov | Enzyme stability, substrate specificity, cofactor regeneration. nih.gov |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, suitability for flow processes. mater-rep.comresearchgate.net | Lower activity compared to homogeneous catalysts, potential for leaching. |

Advanced Materials Development Based on this compound Scaffolds

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced materials. The thiol group can readily participate in "click" chemistry reactions, such as the thiol-ene reaction, which is a highly efficient and versatile method for polymer synthesis and modification. nih.govrsc.org This reaction proceeds rapidly under mild conditions, often initiated by light, allowing for precise spatial and temporal control over material formation. nih.gov

By reacting this compound with poly-ene compounds, novel polymers with pendant hydroxyl groups can be created. These hydroxyl groups can serve as sites for further functionalization, cross-linking, or to impart hydrophilicity to the material. Alternatively, the alcohol moiety can be used to form polyesters or polyurethanes, with the thiol group available for subsequent modifications or for creating disulfide cross-links, which are known to be reversible and can lead to self-healing or recyclable materials. google.com The presence of sulfur in the polymer backbone can also lead to materials with a high refractive index, useful for optical applications. rsc.orgresearchgate.net

| Polymerization Strategy | Resulting Polymer Feature | Potential Application Area |

|---|---|---|

| Thiol-ene Polymerization | Pendant hydroxyl groups, sulfur-containing backbone. | Functional coatings, adhesives, high refractive index optics. rsc.org |

| Polyesterification/Polyurethane Synthesis | Pendant thiol groups. | Post-polymerization modification, functional hydrogels. |

| Oxidative Polymerization (Disulfide Bonds) | Reversible disulfide cross-links. | Self-healing materials, recyclable thermosets, drug delivery systems. |

| Copolymerization with (Meth)acrylates | Modified thermal and mechanical properties. | Specialty adhesives, optical materials. rsc.org |

Theoretical Prediction of Undiscovered Reactivity and Applications

Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental research. For this compound, methods like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms, predict reactivity, and calculate spectroscopic properties. researchgate.netnih.gov Such studies can help in designing more efficient synthetic routes or in understanding the kinetics of its participation in reactions like thiol-ene coupling. researchgate.netsemanticscholar.org

Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical and chemical properties of derivatives of this compound that have not yet been synthesized. nih.govresearchgate.net This in silico screening can identify candidates for specific applications, such as novel flavorants, ligands for catalysts, or monomers for materials with targeted properties, thereby saving significant time and resources in the laboratory. Theoretical models can also predict potential biological activities, opening the door to applications in agrochemicals or pharmaceuticals. researchgate.net